![molecular formula C8H5BrN2O B13029499 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13029499.png)
7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that contains a bromine atom, a pyrrole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves the bromination of 1H-pyrrolo[3,2-c]pyridine. One common method is the reaction of 1H-pyrrolo[3,2-c]pyridine with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation Reactions: Potassium permanganate in an aqueous medium.
Reduction Reactions: Sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation Reactions: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Reduction Reactions: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-methanol.
Scientific Research Applications
7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and other diseases.
Biological Studies: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of their activity. This interaction may involve binding to the active site of the enzyme or receptor, thereby blocking its function .
Comparison with Similar Compounds
- 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde : Similar structure but with the bromine atom at a different position.
- 7-Bromo-1H-pyrrolo[2,3-b]pyridine : Similar structure but with a different arrangement of the pyrrole and pyridine rings.
Uniqueness: 7-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both a bromine atom and an aldehyde group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
7-bromo-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-10-2-5-1-6(4-12)11-8(5)7/h1-4,11H |
InChI Key |
OESGKDSVODIVOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C(C=NC=C21)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


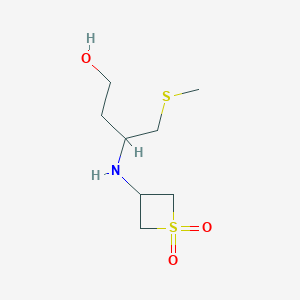



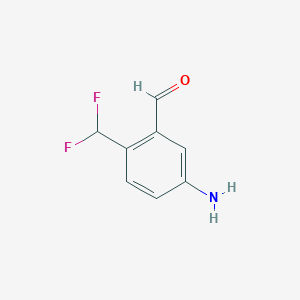
![tert-Butyl5-fluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13029443.png)
![4-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029452.png)
![Methyl 2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13029461.png)

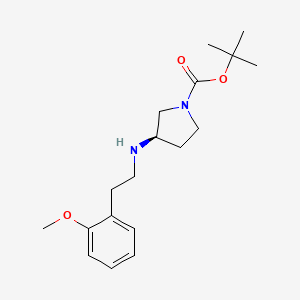

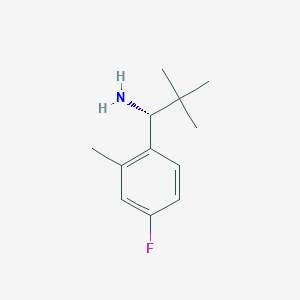
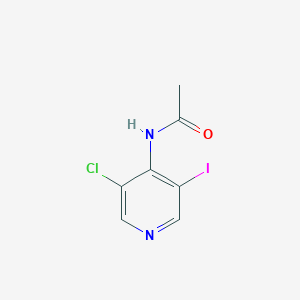
![Tert-butyl 3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B13029507.png)
